Quercetagitrin

Descripción general

Descripción

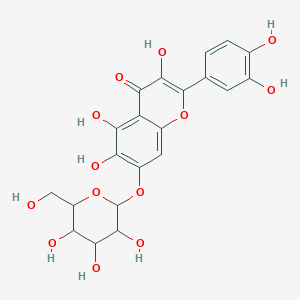

Quercetagitrin (Quercetagetin-7-O-β-D-glucoside) is a flavonoid glycoside primarily isolated from the petals of Tagetes erecta (African marigold) . Structurally, it consists of quercetagetin (a hydroxylated flavonol) linked to a glucose moiety at the 7-position, contributing to its enhanced solubility and bioavailability compared to aglycone flavonoids .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El quercetagitrin se puede sintetizar mediante la extracción de flores de caléndula. El proceso implica el uso de disolventes como el etanol o el metanol para extraer el flavonoide del material vegetal. Luego, el extracto se purifica mediante técnicas cromatográficas para aislar el this compound .

Métodos de Producción Industrial: En entornos industriales, el this compound se produce mediante la extracción a gran escala de flores de caléndula. Las flores se cosechan, se secan y luego se someten a extracción con disolventes. El extracto crudo se purifica aún más utilizando métodos cromatográficos avanzados para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El quercetagitrin sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: El this compound se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como los haluros o las aminas en condiciones apropiadas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados dihidro .

Aplicaciones Científicas De Investigación

Neurodegenerative Disease Research

1.1 Mechanism of Action in Tauopathies

Recent studies have demonstrated that quercetagitrin exhibits significant inhibitory effects on tau protein aggregation, which is a hallmark of neurodegenerative diseases such as Alzheimer's disease. In vitro experiments have shown that this compound reduces tau phosphorylation at multiple disease-related sites, thereby preventing the formation of neurofibrillary tangles (NFTs) .

- In Vivo Studies : In a study involving P301S-tau transgenic mice, this compound administration led to restored cognitive function and reduced neuronal loss. The compound inhibited neuroinflammation by blocking NF-κB activation, indicating its potential as a therapeutic agent for Alzheimer's disease and other tauopathies .

| Study Type | Findings | Model Used |

|---|---|---|

| In Vitro | Reduced tau aggregation and phosphorylation | Neuronal cells (N2a, HEK293) |

| In Vivo | Improved cognitive deficits; reduced gliosis | P301S-tau transgenic mice |

1.2 Cognitive Function Improvement

The cognitive benefits of this compound have been assessed through behavioral tests such as the Morris Water Maze (MWM), where treated mice showed improved spatial memory performance compared to controls. This suggests that this compound not only mitigates biochemical markers of neurodegeneration but also translates to functional improvements in memory .

Metabolic Disorders

2.1 Anti-Diabetic Potential

This compound has also been explored for its anti-diabetic properties. A recent study indicated that it acts as a dual inhibitor of protein tyrosine phosphatases PTPN6 and PTPN9, which are implicated in insulin signaling pathways. This inhibition enhances glucose uptake in myoblast cells and promotes phosphorylation of key proteins involved in insulin signaling .

- Mechanistic Insights : The compound increased adenosine monophosphate-activated protein kinase (AMPK) activity and insulin-dependent phosphorylation of Akt, suggesting a mechanism for improving insulin sensitivity and potentially aiding in the management of Type 2 diabetes mellitus .

| Application | Mechanism | Outcome |

|---|---|---|

| Diabetes Management | Inhibition of PTPN6 and PTPN9 | Enhanced glucose uptake |

| Insulin Sensitivity | Increased AMPK and Akt phosphorylation | Improved insulin resistance |

Antioxidant Properties

This compound is recognized for its antioxidant capabilities, which contribute to its protective effects against oxidative stress-related damage in cells. This property is particularly relevant in the context of both neurodegenerative diseases and metabolic disorders, where oxidative stress plays a critical role in disease progression.

Mecanismo De Acción

El quercetagitrin ejerce sus efectos a través de varios mecanismos moleculares:

Inhibición de las Protein-Tirosina Fosfatasas: Al inhibir PTPN6 y PTPN9, el this compound mejora la señalización de la insulina y la captación de glucosa en las células.

Activación de la Vía AMPK: Aumenta la fosforilación de la proteína quinasa activada por monofosfato de adenosina (AMPK), que desempeña un papel crucial en la homeostasis energética celular.

Reducción de la Fosforilación de Tau: El this compound inhibe la agregación de tau y reduce la fosforilación de tau, protegiendo así las neuronas de la degeneración.

Comparación Con Compuestos Similares

Key Pharmacological Activities :

- Anti-Diabetic : Dual inhibition of protein tyrosine phosphatases PTPN6 (IC50 = 1 µM) and PTPN9 (IC50 = 1.7 µM), enhancing insulin signaling and glucose uptake in muscle cells .

- Neuroprotective : Reduces tau protein hyperphosphorylation, inhibits neuroinflammation via NF-κB pathway suppression, and improves cognitive deficits in Alzheimer’s disease (AD) models .

- Anti-Inflammatory : Blocks neutrophil activation and NF-κB signaling, mitigating neuroinflammation and systemic inflammation .

Anti-Diabetic Flavonoids

Flavonoids targeting insulin resistance and glucose metabolism were compared based on mechanistic specificity and potency:

Key Findings :

- This compound’s unique dual PTPN6/PTPN9 inhibition distinguishes it from quercetin and myricetin, which lack specific phosphatase targeting .

- Glycosylation improves its pharmacokinetic profile compared to non-glycosylated flavonoids like quercetin .

Neuroprotective Flavonoids

Comparison of flavonoids targeting tau pathology and neuroinflammation:

Key Findings :

- This compound uniquely targets both tau aggregation and neuroinflammation, whereas myricetin primarily focuses on Aβ .

- Its glycoside structure enhances blood-brain barrier penetration compared to non-glycosylated analogs .

Anti-Inflammatory Flavonoids

Key Findings :

- This compound’s anti-inflammatory action is CNS-specific, while Rhoifolin and Echinatin show broader systemic effects .

Data Tables

Table 1: Enzymatic Inhibition Profiles of Anti-Diabetic Flavonoids

| Compound | PTPN6 IC50 | PTPN9 IC50 | AMPK Activation | Glucose Uptake Enhancement |

|---|---|---|---|---|

| This compound | 1 µM | 1.7 µM | Yes (p-AMPK↑) | 2.5–5 µM efficacy |

| Quercetin | N/A | N/A | Moderate | Limited |

Table 2: Neuroprotective Efficacy in P301S-Tau Transgenic Mice

| Compound | Tau Phosphorylation Reduction | Synaptophysin Restoration | Cognitive Improvement |

|---|---|---|---|

| This compound | 40–60% (vs. control) | Yes | Significant |

| Myricetin | 20–30% | Partial | Moderate |

Pharmacokinetic and Bioavailability Considerations

- Glycosylation Advantage : this compound’s glucoside moiety improves water solubility and intestinal absorption compared to quercetin (aglycone), which undergoes rapid metabolism .

Actividad Biológica

Quercetagitrin, also known as quercetagetin-7-O-glucoside, is a flavonoid compound primarily derived from the petals of Tagetes erecta (marigold). This compound has garnered attention due to its diverse biological activities, including anti-diabetic, anti-inflammatory, antioxidant, and antimicrobial properties. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

This compound is a glycosylated flavonoid with the following chemical structure:

- Molecular Formula : C₁₅H₁₄O₇

- CAS Number : 548-75-4

The compound exhibits solubility in polar solvents and has been characterized using techniques such as NMR spectroscopy, which provides insights into its structural properties .

1. Anti-Diabetic Activity

Recent studies have highlighted this compound's potential as an anti-diabetic agent. It has been shown to inhibit protein tyrosine phosphatases PTPN6 and PTPN9, which are involved in insulin signaling pathways.

- Inhibition Potency :

- PTPN6: IC₅₀ = 1 μM

- PTPN9: IC₅₀ = 1.7 μM

This compound enhances glucose uptake in C2C12 myoblasts and promotes phosphorylation of AMPK and Akt, indicating its role in improving insulin sensitivity and glucose metabolism .

2. Antioxidant Activity

This compound exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. It has been demonstrated to upregulate the expression of glutathione peroxidase and other antioxidant enzymes, thereby reducing oxidative stress in cells .

3. Anti-Inflammatory Effects

The compound shows promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. This compound's ability to modulate NF-kB signaling has been noted, contributing to its therapeutic potential in inflammatory diseases .

4. Antimicrobial Activity

This compound possesses antimicrobial properties against various pathogens:

| Pathogen Type | Activity Observed |

|---|---|

| Bacteria | Inhibits biofilm formation in Staphylococcus aureus and Enterococcus faecalis |

| Fungi | Exhibits antifungal activity against Candida species |

| Viruses | Potential antiviral effects have been suggested but require further investigation |

Studies indicate that this compound disrupts bacterial cell walls and inhibits nucleic acid synthesis, contributing to its antibacterial action .

Case Studies and Research Findings

Recent research has provided empirical evidence supporting the various biological activities of this compound:

- A study demonstrated that this compound significantly reduced blood glucose levels in diabetic mice models, showcasing its potential for managing Type 2 diabetes.

- Another investigation illustrated its protective effects against oxidative stress-induced cell damage in human cell lines, indicating its relevance in preventing chronic diseases associated with oxidative stress .

Q & A

Basic Research Questions

Q. What validated methods are recommended for isolating Quercetagitrin from natural sources like Tagetes erecta?

- Methodological Answer : this compound is typically isolated using ethanol/water (e.g., 70% ethanol) extraction followed by column chromatography. For reproducibility, the crude extract should undergo sequential purification via techniques like macroporous resin adsorption (e.g., AB-8 resin) and preparative HPLC. Structural validation via NMR (e.g., ¹H and ¹³C spectra) and mass spectrometry (exact mass: 480.0805026 Da) is critical to confirm purity .

Q. How can researchers confirm the structural identity and purity of this compound post-extraction?

- Methodological Answer : Combine spectroscopic analyses:

- NMR : Compare chemical shifts (e.g., δ 7.75 ppm for H-6 in quercetagetin aglycone) with reference data.

- HPLC-MS : Use a C18 column with UV detection at 350 nm and ESI-MS in negative ion mode to verify the molecular ion peak [M–H]⁻ at m/z 478.

- Purity assessment : Ensure a single peak in HPLC chromatograms (>95% purity) and absence of contaminants via TLC .

Advanced Research Questions

Q. What experimental approaches are used to evaluate this compound’s inhibitory effects on tau protein aggregation in Alzheimer’s disease models?

- Methodological Answer :

- In vitro : Use recombinant tau-K18 protein (50 µM) induced by heparin (12.5 µM) in Thioflavin T (ThT) fluorescence assays. Monitor aggregation kinetics (λex: 440 nm, λem: 485 nm) over 48 hours. This compound (12.5–100 µM) reduces fluorescence intensity, indicating inhibition of β-sheet formation .

- In vivo : Administer this compound (e.g., 25 mg/kg/day) to P301S tau transgenic mice. Assess cognitive deficits via Morris water maze and quantify phosphorylated tau (e.g., AT8 antibody) in hippocampal sections .

Q. How do researchers address discrepancies in reported anti-inflammatory mechanisms of this compound across different cellular models?

- Methodological Answer :

- Mechanistic validation : Use NF-κB luciferase reporter assays in RAW264.7 macrophages. Pre-treat cells with this compound (10–50 µM) before LPS stimulation. Measure IL-6 and TNF-α via ELISA to confirm dose-dependent suppression .

- Model-specific factors : Account for cell type (e.g., microglia vs. macrophages) and inflammatory triggers (e.g., LPS vs. Aβ42). Cross-validate findings with siRNA knockdown of targets like IKKβ or p65 .

Q. What strategies optimize the bioavailability of this compound for in vivo neuroprotective studies?

- Methodological Answer :

- Glycosylation advantage : Leverage its glycoside form (quercetagetin-7-O-glucoside) for enhanced intestinal absorption. Compare pharmacokinetics (Cmax, Tmax) with aglycone analogs via LC-MS/MS in plasma .

- Formulation : Use nanoemulsions (e.g., Tween 80/lecithin) or cyclodextrin complexes to improve solubility and blood-brain barrier penetration .

Q. Data Analysis & Reproducibility

Q. How should researchers interpret conflicting data on this compound’s antioxidant activity in different assay systems?

- Methodological Answer :

- Assay standardization : Use multiple assays (e.g., DPPH, FRAP, and ORAC) to avoid method-specific biases. For example, DPPH may underestimate activity due to solubility issues.

- Control for interferents : Pre-treat samples with Chelex resin to remove metal ions that alter redox measurements .

Q. What statistical frameworks are recommended for dose-response studies of this compound’s anti-inflammatory effects?

- Methodological Answer :

- Nonlinear regression : Fit data to a sigmoidal model (e.g., log[inhibitor] vs. normalized response) using GraphPad Prism. Report IC50 values with 95% confidence intervals.

- Multiplicity correction : Apply Bonferroni adjustment when comparing multiple doses across cytokines .

Q. Ethical & Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when studying this compound in animal models of neurodegeneration?

- Methodological Answer :

- IACUC approval : Adhere to ARRIVE 2.0 guidelines for reporting animal studies. Include details on housing (12-h light/dark cycle), randomization, and blinding during behavioral tests.

- Data transparency : Deposit raw data (e.g., Western blot images, qPCR Ct values) in repositories like Figshare or Zenodo .

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,6-trihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c22-5-11-14(26)17(29)19(31)21(34-11)33-10-4-9-12(15(27)13(10)25)16(28)18(30)20(32-9)6-1-2-7(23)8(24)3-6/h1-4,11,14,17,19,21-27,29-31H,5H2/t11-,14-,17+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTDRZPBDLMCLB-HSOQPIRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970146 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-75-4 | |

| Record name | Quercetagitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetagitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUERCETAGITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DX1W79Z8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.